1-ethyl-1H-pyrazole-5-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

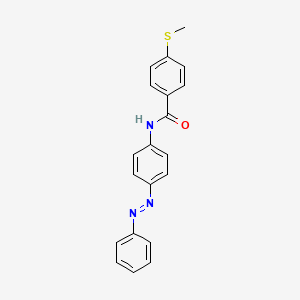

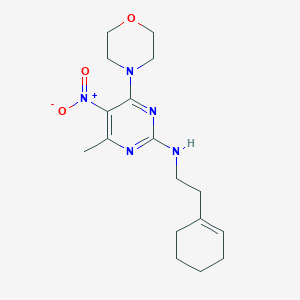

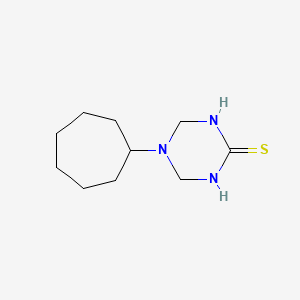

1-Ethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the CAS Number: 1006471-20-0 . It has a molecular weight of 158.59 and its IUPAC name is 1-ethyl-1H-pyrazole-5-carbonyl chloride . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazole compounds involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The InChI code for 1-ethyl-1H-pyrazole-5-carbonyl chloride is 1S/C6H7ClN2O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Also, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

1-Ethyl-1H-pyrazole-5-carbonyl chloride is a liquid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Ligand Development

1-ethyl-1H-pyrazole-5-carbonyl chloride serves as a versatile intermediate in the synthesis of pyrazoles with functionalized substituents. It is utilized in forming alkynyl ketones through coupling with protected alkynols, leading to the formation of the pyrazole nucleus. Subsequent reactions enable the conversion to chlorides, offering precursors for synthesizing polyfunctional pyrazoles. These derivatives, particularly those with side chains attached at C3, are valuable as ligands in metal coordination, enhancing the potential for hydrogen bonding and steric interactions in metal complexes (Grotjahn et al., 2002).

Structural and Molecular Characterization

The compound exhibits significant structural features, as evidenced in studies that describe the crystal structure of related pyrazole derivatives. For instance, analysis of (Z)-ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate revealed intricate molecular interactions and dihedral angles, providing insights into the molecular geometry and potential reactivity of such compounds (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Catalysis and Reaction Mechanisms

1-ethyl-1H-pyrazole-5-carbonyl chloride is also implicated in catalytic processes, where its derivatives participate in carbonylation reactions. Such reactions demonstrate the efficiency and regioselectivity of pyrazole compounds in organic synthesis, particularly in C-H/CO/Olefin coupling, highlighting the role of the pyrazole ring as a directing group for C-H bond activation (Asaumi et al., 2003).

Fluorescence and Photophysical Properties

The pyrazole derivatives synthesized from 1-ethyl-1H-pyrazole-5-carbonyl chloride have shown potential in developing highly fluorescent materials. Such compounds exhibit strong absorption and emission properties, which can be finely tuned, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photophysical applications (Willy & Müller, 2008).

Coordination Polymers and Metal Complexes

The versatility of 1-ethyl-1H-pyrazole-5-carbonyl chloride extends to the formation of coordination polymers and metal complexes. By acting as bridging ligands, its derivatives contribute to the assembly of complex structures with Zn(II) and Cd(II) ions, leading to a variety of coordination polymers with distinct structural motifs and potential applications in material science (Cheng et al., 2017).

Eigenschaften

IUPAC Name |

2-ethylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJYEXJPLMKAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-pyrazole-5-carbonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanobutyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2838424.png)

![3-chloro-N-({3-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2838435.png)

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838436.png)

![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2838437.png)

![6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2838441.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2838443.png)